N-(4-isopropylbenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
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Overview
Description
N-(4-isopropylbenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a triazoloquinazoline core, which is known for its diverse biological activities. The presence of isopropylbenzyl and methoxyphenyl groups further enhances its chemical properties, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-isopropylbenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a quinazoline intermediate, followed by the introduction of the triazole ring through cyclization reactions. The final step often involves the coupling of the isopropylbenzyl and methoxyphenyl groups under specific conditions, such as the use of catalysts or specific solvents.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(4-isopropylbenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline oxides, while reduction could produce different quinazoline derivatives. Substitution reactions can introduce various functional groups into the aromatic rings, leading to a wide range of derivatives.
Scientific Research Applications
N-(4-isopropylbenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: In industrial applications, the compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-isopropylbenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit enzyme function by occupying the active site or alter receptor signaling pathways by binding to receptor sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
N-(4-isopropylbenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydroquinazoline-8-carboxamide: This compound lacks the triazole ring but shares similar structural features.
N-(4-isopropylbenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrimidine-8-carboxamide: This compound has a pyrimidine ring instead of a quinazoline ring.
Uniqueness
N-(4-isopropylbenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is unique due to its triazoloquinazoline core, which imparts distinct biological activities. The combination of isopropylbenzyl and methoxyphenyl groups further enhances its chemical properties, making it a versatile compound for various applications.
Properties
CAS No. |
1031650-45-9 |
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Molecular Formula |
C27H25N5O3 |
Molecular Weight |
467.529 |
IUPAC Name |
3-(4-methoxyphenyl)-5-oxo-N-[(4-propan-2-ylphenyl)methyl]-1H-triazolo[1,5-a]quinazoline-8-carboxamide |
InChI |
InChI=1S/C27H25N5O3/c1-16(2)18-6-4-17(5-7-18)15-28-26(33)20-10-13-22-23(14-20)32-25(29-27(22)34)24(30-31-32)19-8-11-21(35-3)12-9-19/h4-14,16,31H,15H2,1-3H3,(H,28,33) |
SMILES |
CC(C)C1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC=C(C=C5)OC |
solubility |
not available |
Origin of Product |
United States |
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